molecular formula C17H16ClN3O B3012042 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-78-0

4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide

Cat. No. B3012042
CAS RN: 868977-78-0
M. Wt: 313.79
InChI Key: VKHMCOAATHJRHY-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a benzamide derivative that has been synthesized using various methods.

Scientific Research Applications

Chemical Stability and Potency

Research has shown that certain benzimidazole derivatives, like 4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide, need to possess high stability under neutral physiological conditions. These compounds should rapidly rearrange at low pH to the active form, as demonstrated in the study of antisecretory H+/K+-ATPase inhibitors, which are critical in controlling acidity in the stomach. The study highlights the importance of the pyridine pKa and the interaction of different substituents affecting the compound's stability and potency (Ife et al., 1989).

Synthesis Techniques

A study on the synthesis of pyrido[1,2-a]benzimidazoles, a class of compounds including this compound, describes their importance in medicinal chemistry due to properties like solubility and DNA intercalation. The research presents a more efficient synthetic method for these compounds, highlighting their relevance in developing pharmaceuticals (Masters et al., 2011).

Potential Antisecretory and Cytoprotective Properties

In another study, new imidazo[1,2-a]pyridines, related to the compound , were synthesized as potential antiulcer agents. They demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential therapeutic application in treating ulcers (Starrett et al., 1989).

Applications in Cancer Therapy

A 2016 study explored 4-chloro-benzamide derivatives containing substituted heteroaryl rings as novel RET kinase inhibitors for cancer therapy. This indicates the potential application of this compound in developing cancer treatments (Han et al., 2016).

Mechanism of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized such as the sedative Zolpidem, the anxiolytic Alpidem or Saridipem, and the heart-failure drug Olprione .

Future Directions

Imidazo[1,2-a]pyridines have wide-ranging applications in medicinal chemistry . Therefore, it is still necessary to develop more efficient methods for their synthesis, particularly considering today’s environmental concerns combined with economic aspects . Future research could focus on developing environmentally friendly synthesis methods and exploring new therapeutic applications for these compounds .

properties

IUPAC Name

4-chloro-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-12-7-9-21-11-15(20-16(21)10-12)6-8-19-17(22)13-2-4-14(18)5-3-13/h2-5,7,9-11H,6,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHMCOAATHJRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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